

Application Note: Quantification of Dabigatran in Human Plasma via LC-MS/MS

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Compound of Interest

Compound Name: Dabinal

Cat. No.: B2462359

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Introduction

Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1] The monitoring of its plasma concentrations is crucial in specific clinical situations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of dabigatran in plasma due to its high sensitivity and specificity.[2][3] This application note details a robust LC-MS/MS method for the determination of dabigatran in human plasma samples.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of dabigatran from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, such as Dabigatran-d4 or [$^{13}\text{C}_6$]-dabigatran, is utilized to ensure high accuracy and precision.[4][5][6][7]

Experimental Protocols

Materials and Reagents

- Dabigatran reference standard
- Dabigatran-d4 or [$^{13}\text{C}_6$]-dabigatran internal standard (IS)

- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (K₂EDTA)

Stock and Working Solutions Preparation

- Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve the dabigatran reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
- Working Solutions: Prepare serial dilutions of the dabigatran stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a final concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile or methanol).

Sample Preparation (Protein Precipitation)

- Label autosampler vials for each sample, calibrator, and QC.
- To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 5 minutes at room temperature.^[6]
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions for the analysis of dabigatran.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
LC System	UPLC/HPLC System
Column	Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol/Acetonitrile
Flow Rate	0.35 mL/min
Injection Volume	1.0 µL
Column Temp.	50°C
Gradient	Isocratic 95% A for 0.2 min, linear gradient to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions.
Run Time	Approximately 2.5 - 5 minutes [4] [6] [8]

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	0.35 kV
Source Temp.	105°C
Desolvation Temp.	480°C
Collision Gas	Argon
MRM Transitions	See Table 3

Table 3: MRM Transitions for Dabigatran and Internal Standards

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dabigatran	472.2 / 472.3	289.1 / 289.2	~39
472.2 / 472.3	306.2 / 172	-	
Dabigatran-d4	476.0 / 476.3	293.0 / 293.2	~39
[¹³ C ₆]-Dabigatran	478.2	295.2	~39

Bolded transitions are typically used for quantification.^{[1][4][6][9]}

Data Presentation and Method Validation

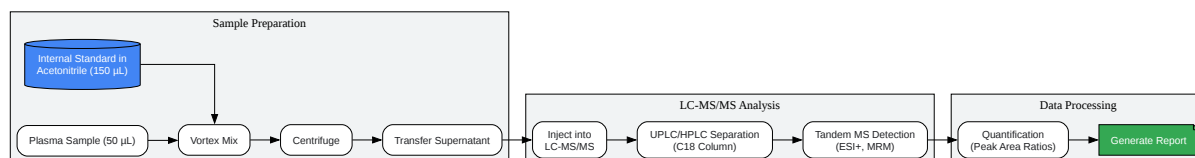
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

Parameter	Typical Range/Value
Linearity Range	1 - 500 ng/mL ($r^2 \geq 0.99$)[4][5][7][8]
Lower Limit of Quantification (LLOQ)	1 - 2 ng/mL[7][8][10]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%[8]

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of dabigatran in plasma samples.



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Caption: Workflow for Dabigatran Quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of dabigatran in human plasma. The simple protein precipitation sample

preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been shown to be linear over a clinically relevant concentration range with excellent accuracy and precision.

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